Cas no 80547-65-5 (Benzoic acid, 3-hydroxy-4-methoxy-5-nitro-)

Benzoic acid, 3-hydroxy-4-methoxy-5-nitro- structure
80547-65-5 structure
Product Name:Benzoic acid, 3-hydroxy-4-methoxy-5-nitro-
CAS-Nr.:80547-65-5
MF:C8H7NO6
MW:213.144282579422
CID:705450
PubChem ID:12928012
Update Time:2024-02-04

Benzoic acid, 3-hydroxy-4-methoxy-5-nitro- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzoic acid, 3-hydroxy-4-methoxy-5-nitro-
    • 3-hydroxy-4-methoxy-5-nitrobenzoic acid
    • 3-Hydroxy-4-methoxy-5-nitrobenzoic acid (ACI)
    • CHEMBL90106
    • DTXSID30513193
    • 80547-65-5
    • BDBM50405322
    • Inchi: 1S/C8H7NO6/c1-15-7-5(9(13)14)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12)
    • InChI-Schlüssel: YJNZVXWSDLXUFD-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=C([N+](=O)[O-])C(OC)=C(O)C=1)O

Berechnete Eigenschaften

  • Genaue Masse: 213.02733694g/mol
  • Monoisotopenmasse: 213.02733694g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 262
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topologische Polaroberfläche: 113Ų

Benzoic acid, 3-hydroxy-4-methoxy-5-nitro- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  3 h, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
New, Highly Active Nonbenzoquinone Geldanamycin Derivatives by Using Mutasynthesis
Eichner, Simone; et al, ChemBioChem, 2009, 10(11), 1801-1805

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Pyridine ;  3 h, rt; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux; cooled
3.1 Reagents: Sodium methoxide Solvents: Methanol ,  Water ;  3 h, rt
3.2 Reagents: Sulfuric acid Solvents: Water
3.3 Reagents: Sodium bicarbonate ;  neutralized
4.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  3 h, 40 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
New, Highly Active Nonbenzoquinone Geldanamycin Derivatives by Using Mutasynthesis
Eichner, Simone; et al, ChemBioChem, 2009, 10(11), 1801-1805

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  48 h, reflux; cooled
2.1 Solvents: Pyridine ;  3 h, rt; overnight, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux; cooled
4.1 Reagents: Sodium methoxide Solvents: Methanol ,  Water ;  3 h, rt
4.2 Reagents: Sulfuric acid Solvents: Water
4.3 Reagents: Sodium bicarbonate ;  neutralized
5.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  3 h, 40 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
New, Highly Active Nonbenzoquinone Geldanamycin Derivatives by Using Mutasynthesis
Eichner, Simone; et al, ChemBioChem, 2009, 10(11), 1801-1805

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Water ;  3 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water
1.3 Reagents: Sodium bicarbonate ;  neutralized
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  3 h, 40 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
New, Highly Active Nonbenzoquinone Geldanamycin Derivatives by Using Mutasynthesis
Eichner, Simone; et al, ChemBioChem, 2009, 10(11), 1801-1805

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux; cooled
2.1 Reagents: Sodium methoxide Solvents: Methanol ,  Water ;  3 h, rt
2.2 Reagents: Sulfuric acid Solvents: Water
2.3 Reagents: Sodium bicarbonate ;  neutralized
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  3 h, 40 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
New, Highly Active Nonbenzoquinone Geldanamycin Derivatives by Using Mutasynthesis
Eichner, Simone; et al, ChemBioChem, 2009, 10(11), 1801-1805

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; -78 °C → rt; 48 h, rt
1.2 Reagents: Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Sulfuric acid Solvents: Methanol ;  48 h, reflux; cooled
3.1 Solvents: Pyridine ;  3 h, rt; overnight, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
4.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux; cooled
5.1 Reagents: Sodium methoxide Solvents: Methanol ,  Water ;  3 h, rt
5.2 Reagents: Sulfuric acid Solvents: Water
5.3 Reagents: Sodium bicarbonate ;  neutralized
6.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  3 h, 40 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
New, Highly Active Nonbenzoquinone Geldanamycin Derivatives by Using Mutasynthesis
Eichner, Simone; et al, ChemBioChem, 2009, 10(11), 1801-1805

Benzoic acid, 3-hydroxy-4-methoxy-5-nitro- Raw materials

Benzoic acid, 3-hydroxy-4-methoxy-5-nitro- Preparation Products

Empfohlene Lieferanten
烟台朗裕新材料科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD